Fmoc-L-3-Aminomethylphe(Boc)

Description

Contextualization within the Landscape of Non-Canonical Amino Acids for Peptide Research

The foundation of life is predominantly built upon a set of 20 canonical amino acids, which assemble into a vast array of proteins and peptides that govern nearly all cellular processes. nih.gov However, the field of medicinal chemistry is not confined to these 20 building blocks and has increasingly turned to non-canonical amino acids (ncAAs) to design and construct peptides with improved, drug-like properties. nih.govacs.org The incorporation of ncAAs into peptide sequences is a powerful strategy to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and limited oral bioavailability. nih.govnih.gov

Fmoc-L-3-Aminomethylphe(Boc) falls within this innovative class of research tools. As a derivative of phenylalanine, it provides a scaffold that can be incorporated into peptide chains to introduce specific structural modifications. chemimpex.com Its utility is part of a larger movement in peptide drug discovery that leverages the expanded chemical diversity offered by ncAAs to access novel therapeutic candidates with improved pharmaceutical properties. nih.gov

Significance of Orthogonally Protected Amino Acid Derivatives in Peptide Chemistry

The synthesis of peptides is a meticulous process that involves the sequential addition of amino acids to a growing chain. nih.gov To ensure the formation of the correct peptide sequence and prevent unwanted side reactions, the various reactive functional groups on the amino acids must be temporarily blocked or "protected". nih.gov The success of a peptide synthesis hinges on the careful selection and compatibility of these protecting groups. nih.gov

A crucial concept in this regard is "orthogonal protection". fiveable.me This strategy employs protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups present in the molecule. fiveable.mersc.org This allows for the selective deprotection of specific functional groups at desired stages of the synthesis, providing precise control over the construction of complex peptide structures. fiveable.me

The most widely used orthogonal protection scheme in solid-phase peptide synthesis (SPPS) is the Fmoc/tBu strategy. nih.goviris-biotech.de In this approach, the α-amino group of the incoming amino acid is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the reactive side chains of the amino acids are protected by acid-labile groups such as tert-butyl (tBu). iris-biotech.de The Fmoc group is removed with a mild base, typically piperidine (B6355638), to allow for the coupling of the next amino acid, while the side-chain protecting groups remain intact until the final deprotection step with a strong acid. iris-biotech.de

Fmoc-L-3-Aminomethylphe(Boc) is a prime example of an orthogonally protected amino acid derivative. It features the base-labile Fmoc group on its α-amino group and an acid-labile tert-butoxycarbonyl (Boc) group protecting the aminomethyl functionality on the phenyl ring. chemimpex.com This orthogonal arrangement is essential for its application in SPPS, as it allows for the selective removal of the Fmoc group during chain elongation without disturbing the Boc group on the side chain. The Boc group can then be removed at a later stage to enable further modifications, such as the attachment of other molecules or the formation of cyclic structures. alfa-chemistry.com This precise control is paramount for the synthesis of complex and modified peptides. fiveable.me

Overview of Fmoc-L-3-Aminomethylphe(Boc)'s Unique Structural Features and Research Utility

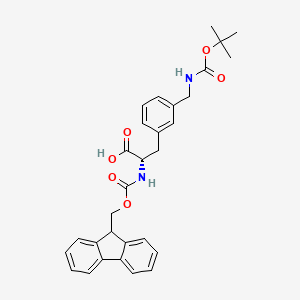

Fmoc-L-3-Aminomethylphe(Boc) is a derivative of the amino acid L-phenylalanine, characterized by the presence of an aminomethyl group at the meta-position (position 3) of the phenyl ring. This side-chain amino group is protected by a tert-butoxycarbonyl (Boc) group, and the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. chemimpex.com

Key Structural Features:

| Feature | Description |

| L-Phenylalanine Scaffold | Provides the basic amino acid structure with an aromatic side chain. |

| 3-Aminomethyl Group | A functional handle on the phenyl ring that allows for further chemical modification. |

| Fmoc Protecting Group | A base-labile protecting group on the α-amino group, essential for use in Fmoc-based solid-phase peptide synthesis. chemimpex.com |

| Boc Protecting Group | An acid-labile protecting group on the side-chain amino group, providing orthogonal protection. chemimpex.comcymitquimica.com |

This unique combination of features makes Fmoc-L-3-Aminomethylphe(Boc) a versatile building block in peptide synthesis and medicinal chemistry. chemimpex.com Its primary utility lies in its role as a key component for synthesizing peptides with modified structures. chemimpex.com The presence of the protected aminomethyl group on the aromatic ring allows for the introduction of various functionalities at a specific position within the peptide sequence. This can be used to create peptide-based drugs with improved properties or to attach peptides to other molecules in a process known as bioconjugation. chemimpex.com

Research Applications:

Peptide Synthesis: It serves as a building block for incorporating a modified phenylalanine residue into peptide chains, enabling the creation of diverse peptide sequences. chemimpex.com

Drug Development: In pharmaceutical research, it is utilized to construct peptide-based therapeutics. The ability to modify the peptide structure can lead to enhanced bioavailability and targeted delivery. chemimpex.com

Peptidomimetics: The compound is used in the synthesis of peptidomimetics, which can have improved stability and biological activity compared to their natural peptide counterparts. alfa-chemistry.com

Bioconjugation: The side-chain amino group, once deprotected, can be used to link the peptide to other biomolecules, such as antibodies or enzymes. chemimpex.com

The chemical properties of Fmoc-L-3-Aminomethylphe(Boc) are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃₀H₃₂N₂O₆ |

| Molecular Weight | 516.59 g/mol |

| CAS Number | 266999-24-0 |

| Appearance | White crystalline powder |

| Solubility | Soluble in organic solvents such as methanol (B129727) and dimethylformamide |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-10-8-9-19(15-20)16-26(27(33)34)32-29(36)37-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXDODPHMWMJCQ-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Role in Peptidomimetic Design and Conformational Constraint Studies

Design Principles for Incorporating Conformationally Restricted Amino Acids

The fundamental principle behind using conformationally restricted amino acids is to reduce the inherent flexibility of linear peptides. researchgate.net Peptides in a biological environment can adopt a multitude of conformations, and only a specific three-dimensional arrangement, known as the bioactive conformation, is responsible for interacting with a biological target such as a receptor or enzyme. By incorporating rigid structural elements, the peptide is pre-organized into a conformation that more closely resembles this bioactive state. This pre-organization minimizes the entropic penalty upon binding, often leading to a significant increase in binding affinity.

Key design principles include:

Limiting Rotational Freedom: Introducing steric bulk or cyclic structures within an amino acid residue restricts the rotation around the phi (φ), psi (ψ), and chi (χ) dihedral angles. researchgate.net This constrains the possible backbone and side-chain orientations.

Stabilizing Secondary Structures: The incorporation of specific non-natural amino acids can promote the formation of well-defined secondary structures like β-turns, helices, and sheets, which are often crucial for biological recognition. explorationpub.com

Enhancing Proteolytic Stability: The native L-amino acid structure of peptides makes them susceptible to degradation by proteases. Introducing modified amino acids can disrupt the recognition sites for these enzymes, thereby prolonging the peptide's half-life in vivo. mdpi.com

Fmoc-L-3-Aminomethylphe(Boc) as a Building Block for Constrained Peptidic Scaffolds

Fmoc-L-3-Aminomethylphe(Boc) is a derivative of phenylalanine, a common amino acid. alfa-chemistry.com The "Fmoc" (9-fluorenylmethoxycarbonyl) and "Boc" (tert-butyloxycarbonyl) groups are protecting groups used during solid-phase peptide synthesis (SPPS) to control the sequence of amino acid addition. nih.gov The key modification in this compound is the aminomethyl group (-CH2NH-) attached to the meta-position (position 3) of the phenyl ring. It is this modification that imparts the conformational constraint.

Induction of Specific Secondary Structures (e.g., β-turns, helices)

The incorporation of Fmoc-L-3-Aminomethylphe(Boc) and similar structurally constrained amino acids can be instrumental in nucleating and stabilizing specific secondary structures. For instance, the strategic placement of such residues can favor the formation of β-turns. A β-turn is a four-amino-acid motif that causes a reversal in the direction of the peptide backbone, a common feature in bioactive peptides and proteins. nih.gov The constrained nature of the modified phenylalanine can help to lock the peptide into the tight turn required for this structure.

Furthermore, while not as commonly associated with helix induction as residues like aminoisobutyric acid (Aib), the steric influence of the aminomethylphenyl side chain can contribute to the stabilization of helical conformations, particularly the more compact 3(10)-helix, which is considered a key intermediate in protein folding. explorationpub.com

Mimicry of Bioactive Peptide Conformations

A primary goal of peptidomimetic design is to create smaller, more stable molecules that replicate the bioactive conformation of a larger, native peptide. sci-hub.se Fmoc-L-3-Aminomethylphe(Boc) can be used to construct scaffolds that present key pharmacophoric groups—the essential features for biological activity—in the correct spatial orientation. By constraining the peptide backbone, the side chains of neighboring amino acids are positioned in a manner that mimics the binding epitope of the natural ligand. This approach has been successfully used to develop analogs of hormones like somatostatin (B550006), where specific conformations are required for receptor subtype selectivity. nih.govresearchgate.net

Impact of Conformational Constraints on Receptor Recognition and Selectivity

The introduction of conformational constraints via building blocks like Fmoc-L-3-Aminomethylphe(Boc) can have a profound impact on how a peptide interacts with its target receptor. By reducing the number of accessible conformations, the likelihood of the peptide adopting the precise orientation required for high-affinity binding to a specific receptor subtype is increased. researchgate.net

This is particularly important for receptor families where subtypes share a high degree of similarity. A flexible peptide may bind non-selectively to multiple receptor subtypes, leading to off-target effects. A conformationally constrained analog, however, can be designed to fit the unique topology of a single receptor subtype, thereby enhancing selectivity. For example, studies on somatostatin analogs have shown that introducing constraints can lead to compounds with high selectivity for specific somatostatin receptor subtypes (e.g., sst2 over sst5). researchgate.net This selectivity is crucial for developing targeted therapeutics with improved efficacy and reduced side effects.

Strategies for Modulating Backbone and Side-Chain Conformations in Peptidomimetics

Beyond the use of single constrained amino acids, a variety of strategies are employed to fine-tune the conformation of peptidomimetics:

Cyclization: Linking the N- and C-termini of a peptide (head-to-tail cyclization) or connecting a side chain to the backbone creates a cyclic peptide, which is significantly more rigid than its linear counterpart. nih.gov

N-Alkylation: The substitution of the amide proton with an alkyl group, most commonly a methyl group (N-methylation), can restrict rotation around the peptide bond and influence the cis/trans isomerism, thereby altering the backbone conformation. mdpi.com

Incorporation of D-Amino Acids: Replacing a naturally occurring L-amino acid with its D-enantiomer can induce specific turns and alter the global fold of a peptide. sci-hub.se

Peptide Stapling: This technique involves introducing a covalent cross-link between two amino acid side chains on the same face of a helical peptide, effectively "stapling" it into its helical conformation. explorationpub.com

Use of Amide Bond Isosteres: Replacing the scissile amide bond with a non-natural linkage, such as a thioamide or an ester, can both confer resistance to proteolysis and introduce conformational changes. sci-hub.se

These strategies, often used in combination, provide a powerful toolkit for the rational design of peptidomimetics with tailored conformational properties.

Applications in Advanced Peptide and Protein Engineering

Development of Peptide Libraries and Combinatorial Chemistry

The generation of vast libraries of peptides is a cornerstone of modern drug discovery and chemical biology, enabling the high-throughput screening of millions of compounds to identify new ligands or therapeutic leads. molport.comnih.gov Fmoc-L-3-Aminomethylphe(Boc) is particularly well-suited for these applications due to its compatibility with standard synthesis protocols and the unique chemical handle it introduces for library diversification. chemimpex.com

Fmoc-L-3-Aminomethylphe(Boc) is readily integrated into automated solid-phase peptide synthesis (SPPS) workflows. chemimpex.commolport.com The Fmoc group on the alpha-amine is labile to basic conditions (commonly piperidine), allowing for stepwise elongation of the peptide chain, while the Boc group on the side-chain amine remains stable. iris-biotech.denih.gov This compatibility is crucial for high-throughput synthesis platforms which rely on standardized, repetitive cycles of deprotection and coupling to rapidly generate large numbers of distinct peptide sequences. molport.comnih.gov The use of such non-canonical amino acids broadens the chemical space explorable in these libraries far beyond that offered by the 20 proteinogenic amino acids. molport.commdpi.com

The process generally follows the established Fmoc/tBu strategy, where the peptide is assembled on a solid support. iris-biotech.denih.gov The incorporation of Fmoc-L-3-Aminomethylphe(Boc) proceeds via standard coupling methods, and its presence does not typically interfere with the routine steps of the synthesis cycle. This allows for its inclusion at any desired position within a peptide sequence, forming the basis for a library that can be further modified. chemimpex.com

The true power of incorporating Fmoc-L-3-Aminomethylphe(Boc) into a peptide library lies in the latent reactivity of the side-chain aminomethyl group. After the primary peptide sequence is synthesized, the Boc protecting group can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), exposing a primary amine on the phenyl side chain. iris-biotech.de This newly available nucleophilic handle serves as a point for diversification.

This strategy allows for the creation of a "parent" library of peptides containing the 3-aminomethylphenylalanine residue. This library can then be split and treated with a variety of reagents that react with the primary amine, such as:

Acylating agents: Carboxylic acids, acid chlorides, or anhydrides can be used to introduce a wide range of acyl groups, creating a diverse set of amide derivatives.

Alkylating agents: Reductive amination with aldehydes or ketones can introduce various alkyl groups. researchgate.net

Sulfonylating agents: Sulfonyl chlorides can be used to form sulfonamides.

This post-synthetic modification approach enriches the library by generating numerous "child" libraries from a single parent, dramatically increasing the chemical diversity and the potential for identifying hits with improved properties such as binding affinity or stability. mdpi.comnih.gov

Integration into High-Throughput Synthesis Platforms for Library Generation

Functionalization and Derivatization of Fmoc-L-3-Aminomethylphe(Boc)-Containing Peptides

Beyond library generation, the specific placement of a reactive handle like the aminomethyl group allows for the precise chemical tailoring of individual peptides. This is critical for creating molecules with specific functions, such as therapeutic candidates or research tools. nih.govntu.ac.ukabyntek.com

Post-synthetic modification refers to the chemical alteration of a peptide after its primary sequence has been assembled. ntu.ac.ukabyntek.com For peptides containing L-3-Aminomethylphe, the deprotection of the Boc group unmasks the side-chain amine for specific chemical reactions. This allows for the attachment of various functional moieties without altering the peptide backbone or other side chains, which may be crucial for biological activity. ntu.ac.uk

Common modifications include the conjugation of:

Fluorophores or Biotin: For imaging or affinity purification. peptide.comunimi.it

Polyethylene Glycol (PEG): A process known as PEGylation, used to improve the pharmacokinetic properties of therapeutic peptides. peptide.com

Cytotoxic drugs: To create peptide-drug conjugates for targeted cancer therapy.

Chelating agents: For radiolabeling in diagnostic imaging or radiotherapy. researchgate.net

The selective reactivity of the aminomethyl group ensures that these modifications occur at a defined position, leading to a homogeneous product, which is often a strict requirement for therapeutic applications. unimi.it

Chemo-selective ligation refers to the joining of two or more molecular fragments in a specific orientation through a highly selective chemical reaction. nih.gov The aminomethyl group of deprotected 3-aminomethylphenylalanine can participate in such reactions to build more complex molecular architectures. For example, it can serve as a nucleophilic partner in reactions designed to link the peptide to another peptide, a protein, or a scaffold molecule. nih.govnih.gov

One strategy involves the reaction of the aminomethyl group with an electrophilic functional group, such as an aldehyde, to form an imine, which can be subsequently reduced to a stable amine linkage. qyaobio.com This type of chemistry allows for the construction of branched or cyclic peptides. For instance, the side-chain amine could be used to form a lactam bridge with a carboxylic acid side chain (e.g., Asp or Glu) elsewhere in the peptide, creating a conformationally constrained cyclic peptide. abyntek.compeptide.com Such cyclization can enhance peptide stability and bioactivity. abyntek.com

| Ligation Strategy | Reactive Partners | Resulting Linkage | Application |

| Reductive Amination | Peptide-NH₂ (from Aminomethylphe) + Aldehyde/Ketone | Secondary/Tertiary Amine | Conjugation, Scaffolding |

| Amide Bond Formation | Peptide-NH₂ + Activated Carboxylic Acid | Amide | Cyclization, Conjugation |

| Thiazolidine Formation | N-terminal 1,2-aminothiol + Aldehyde | Thiazolidine | Cyclization, Ligation |

This table provides examples of ligation strategies where a nucleophilic amine, such as the one on 3-aminomethylphenylalanine, can be utilized.

Post-Synthetic Modification via the Deprotected Aminomethyl Group

Utilization in Biochemical Probe Development

Biochemical probes are molecules used to study biological processes, often by binding to a specific target and reporting its presence or activity through a detectable signal. nih.gov The incorporation of Fmoc-L-3-Aminomethylphe(Boc) provides an ideal attachment point for the functional components of a biochemical probe. researchgate.netunimi.it

The deprotected aminomethyl side chain serves as a versatile chemical handle to conjugate reporter groups (like fluorophores or quenchers for FRET analysis), affinity tags (like biotin), or cross-linking agents. peptide.comnih.gov For example, a peptide designed to bind to a specific enzyme could be synthesized with a 3-aminomethylphenylalanine residue. A fluorescent dye could then be specifically attached to the aminomethyl group. The resulting fluorescently labeled peptide can be used in binding assays or cellular imaging experiments to monitor the location and interactions of the target enzyme. unimi.it

Furthermore, the ability to introduce boronic acids via this aminomethyl handle allows for the creation of probes for saccharide sensing. researchgate.net The defined placement and chemical nature of the aminomethyl group are critical for ensuring that the probe's functionality does not interfere with the peptide's primary biological interaction, a key principle in rational probe design. nih.gov

Design of Affinity Labels and Reporter Tags for Biomolecular Studies

Contributions to Understanding Protease Structure and Function

Proteases are a critical class of enzymes involved in virtually all physiological processes, making them important drug targets. uq.edu.auwikipedia.org Understanding their structure, function, and substrate specificity is crucial for the development of selective inhibitors and diagnostic tools. Non-canonical amino acids like 3-aminomethyl-L-phenylalanine play a significant role in this endeavor. nih.gov

The development of potent and selective protease inhibitors often relies on creating peptide or peptidomimetic structures that mimic the natural substrate but contain a non-cleavable bond or a warhead that covalently modifies the active site. wikipedia.org Structure-activity relationship (SAR) studies, which systematically modify the inhibitor's structure to probe interactions with the enzyme's binding pockets (subsites), are fundamental to this process. nih.govacs.org

The aminomethylphenylalanine scaffold has proven to be particularly useful in this context. In a notable study on Zika virus (ZIKV) NS2B-NS3 protease inhibitors, researchers explored the replacement of a basic lysine (B10760008) residue in the P2 position of a macrocyclic inhibitor. researchgate.net The P2 position is critical for binding to the S2 subsite of many trypsin-like serine proteases, which have a preference for basic residues. The study found that replacing the P2 lysine with 3-aminomethylphenylalanine resulted in a similarly potent inhibitor (K_i = 2.69 nM). Crystal structure analysis revealed that the benzylamine (B48309) structure of the 3-aminomethylphenylalanine residue could form comparable interactions with the protease's S2 pocket as the original lysine. researchgate.net This finding is significant as it demonstrates that the aminomethyl group on the phenyl ring can effectively mimic the side chain of lysine, providing a valuable alternative for inhibitor design that can alter properties like metabolic stability and cell permeability.

The use of Fmoc-L-3-Aminomethylphe(Boc) allows for the straightforward incorporation of this mimic into peptide sequences using standard SPPS protocols, facilitating extensive SAR studies. chemimpex.comuq.edu.au Researchers can systematically vary other positions in the inhibitor while keeping the 3-aminomethylphenylalanine fixed, or vice versa, to map the binding requirements of the target protease comprehensively.

Determining the substrate specificity of a protease—the amino acid sequences it prefers to cleave—is key to understanding its biological role and designing specific substrates and inhibitors. A powerful method for this is the use of combinatorial peptide libraries, where numerous peptides with systematic variations are screened for cleavage by the protease. escholarship.orgescholarship.org

These libraries are often composed of fluorogenic substrates, where peptide sequences are linked to a fluorescent reporter that is released upon cleavage. acs.org The synthesis of such libraries is greatly facilitated by Fmoc-based SPPS. By incorporating non-canonical amino acids like 3-aminomethyl-L-phenylalanine into these libraries, researchers can probe how a protease accommodates residues that are not part of the standard 20 proteinogenic amino acids. nih.gov

For example, a library could be designed where the P2 position is varied to include not only all natural amino acids but also mimics like 3-aminomethyl-L-phenylalanine. Screening this library against a panel of trypsin-like proteases would reveal which enzymes can tolerate or even prefer this lysine mimic. This provides a detailed "fingerprint" of the protease's S2 subsite, highlighting subtle differences between otherwise similar enzymes. nih.govescholarship.org Such profiling can guide the design of highly selective inhibitors that target a specific protease involved in a disease while sparing other, beneficial proteases. While specific library data for 3-aminomethyl-L-phenylalanine is not broadly published, the methodology for using such compounds to profile protease specificity is well-established. nih.govescholarship.org

Analytical Characterization Methodologies for Fmoc L 3 Aminomethylphe Boc Derivatives

Spectroscopic Techniques for Structural Elucidation (e.g., Advanced NMR, High-Resolution Mass Spectrometry)

Spectroscopic methods are fundamental for the unambiguous confirmation of the chemical structure of Fmoc-L-3-Aminomethylphe(Boc). Advanced Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure by probing the chemical environment of atomic nuclei, primarily ¹H and ¹³C. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assigning the complex array of signals expected from a molecule like Fmoc-L-3-Aminomethylphe(Boc). nih.gov

For a derivative of Fmoc-L-phenylalanine, characteristic signals would be expected in the ¹H NMR spectrum corresponding to the protons of the fluorenyl (Fmoc), phenyl, and tert-butyloxycarbonyl (Boc) groups, as well as the amino acid backbone. For instance, the aromatic protons of the Fmoc group typically appear as a series of multiplets in the range of δ 7.2-7.8 ppm, while the benzylic and alpha-protons of the phenylalanine core would resonate at distinct chemical shifts. rsc.org The large singlet from the nine equivalent protons of the Boc group is a key identifier, usually found in the upfield region (around δ 1.4 ppm).

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for determining the elemental composition of Fmoc-L-3-Aminomethylphe(Boc) with high accuracy, thereby confirming its molecular formula. Techniques like Electrospray Ionization (ESI) coupled with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap) can provide mass measurements with sub-ppm accuracy. nih.govnih.gov The expected monoisotopic mass for C₃₀H₃₂N₂O₆ is 516.2260 g/mol . ESI-MS analysis would typically show the protonated molecule [M+H]⁺ at m/z 517.2333 and other adducts like [M+Na]⁺.

Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by inducing fragmentation of the parent ion. Characteristic fragmentation patterns for Fmoc-protected amino acids include the neutral loss of the fluorenylmethyl group or cleavage at the carbamate (B1207046) and amide bonds, providing sequence and structural information. nih.gov

Table 1: Key Spectroscopic Data for Characterization of Fmoc-L-3-Aminomethylphe(Boc)

| Analytical Technique | Parameter | Expected Observation | Reference |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | Multiplets at ~7.2-7.8 ppm (Fmoc); Signals for phenyl ring protons; Singlet at ~1.4 ppm (Boc); Signals for CH, CH₂ backbone. | rsc.orguq.edu.au |

| ¹³C NMR | Chemical Shift (δ) | Resonances for carbonyls (~170-175 ppm, ~155 ppm); Aromatic carbons (~120-145 ppm); Aliphatic carbons. | frontiersin.org |

| HRMS (ESI) | m/z of [M+H]⁺ | 517.2333 (Calculated for C₃₀H₃₃N₂O₆⁺) | nih.govacs.org |

| HRMS (ESI) | m/z of [M+Na]⁺ | 539.2152 (Calculated for C₃₀H₃₂N₂O₆Na⁺) | nih.gov |

Chromatographic Methods for Purity Assessment and Isolation (e.g., RP-HPLC, UPLC)

Chromatographic techniques are indispensable for determining the purity of Fmoc-L-3-Aminomethylphe(Boc) and for its isolation from reaction mixtures. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for this purpose.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C8 or C18 silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier like trifluoroacetic acid (TFA). nih.govresearchgate.net The purity of the Fmoc-amino acid is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. A typical purity level for commercial Fmoc-L-3-Aminomethylphe(Boc) is ≥95%. cusabio.com

The retention time is influenced by the hydrophobicity of the protecting groups; the bulky, nonpolar Fmoc and Boc groups lead to significant retention on reversed-phase columns. Gradient elution, where the proportion of the organic solvent is increased over time, is typically required to elute the compound in a reasonable time with good peak shape. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development that utilizes columns with smaller particle sizes (<2 µm), allowing for higher resolution, greater sensitivity, and significantly faster analysis times compared to conventional HPLC. nih.govresearchgate.net An established UPLC method for amino acid analysis can often be adapted for Fmoc-L-3-Aminomethylphe(Boc), providing a rapid and efficient way to assess its purity. The reduction in solvent consumption also makes UPLC a "greener" alternative. researchgate.net

Table 2: Example RP-HPLC Conditions for Purity Analysis of Fmoc-Protected Amino Acids

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Column | C18 or C8, 3-5 µm particle size, ~4.6 x 150-250 mm | Standard for separating hydrophobic molecules like Fmoc-derivatives. | nih.govjuniperpublishers.com |

| Mobile Phase A | 0.1% TFA in Water | Acidic modifier to improve peak shape and provide counter-ions. | nih.gov |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent to elute the compound. | nih.gov |

| Gradient | Linear gradient, e.g., 40% to 70% B over 20 min | To ensure elution of the highly retained compound with good resolution. | researchgate.net |

| Flow Rate | ~1.0 mL/min | Typical analytical flow rate for standard HPLC columns. | rsc.org |

| Detection | UV at 254 nm or 265 nm | The fluorenyl group of Fmoc has strong UV absorbance at these wavelengths. | rsc.orggoogle.com |

Methods for Stereochemical Analysis and Determination of Enantiomeric Purity

Ensuring the enantiomeric purity of Fmoc-L-3-Aminomethylphe(Boc) is crucial, as the presence of the D-enantiomer can lead to the synthesis of undesired diastereomeric peptides with altered biological activities.

Chiral High-Performance Liquid Chromatography (HPLC): The most direct method for determining enantiomeric purity is HPLC using a chiral stationary phase (CSP). researchgate.net CSPs are designed to interact differently with the two enantiomers, leading to their separation. For phenylalanine derivatives, various types of CSPs, including those based on cyclodextrins, macrocyclic glycopeptides (like teicoplanin or ristocetin), and polysaccharide derivatives, have proven effective. researchgate.netkoreascience.kr The choice of mobile phase (normal-phase, reversed-phase, or polar organic) is highly dependent on the specific CSP used. researchgate.net

Diastereomeric Derivatization followed by RP-HPLC: An alternative and widely used strategy involves derivatizing the amino acid with a chiral reagent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral RP-HPLC column. juniperpublishers.com A common chiral derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). juniperpublishers.com After deprotection of the α-amino group of the phenylalanine derivative, it is reacted with Marfey's reagent. The resulting L-D and L-L diastereomers can be baseline separated and quantified, allowing for the precise determination of enantiomeric excess (ee). juniperpublishers.com This method is highly sensitive and can detect very low levels of the undesired enantiomer. juniperpublishers.com

Table 3: Comparison of Methods for Stereochemical Analysis

| Method | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Direct analysis, no derivatization required. | CSPs can be expensive; method development can be extensive. | researchgate.netkoreascience.krresearchgate.net |

| Diastereomeric Derivatization with RP-HPLC | Conversion of enantiomers into diastereomers using a chiral reagent, followed by separation on an achiral column. | Uses standard RP-HPLC columns; highly sensitive and robust. | Requires an additional reaction step; the chiral reagent must be pure. | juniperpublishers.com |

Future Directions and Emerging Research Avenues

Expansion of Synthetic Scope and Efficiency for Large-Scale Production and Diverse Derivatives

The advancement of Fmoc-L-3-Aminomethylphe(Boc)'s role in chemistry is intrinsically linked to the efficiency and scalability of its synthesis. Current multiton production of therapeutic peptides relies on the high quality and availability of Fmoc building blocks. nih.gov Optimizing the production of this specific non-canonical amino acid is a critical future direction.

Synthesis of Diverse Derivatives: The true potential of Fmoc-L-3-Aminomethylphe(Boc) lies in its capacity to serve as a scaffold for a wide array of derivatives. The Boc-protected aminomethyl group on the phenyl ring is a key functional handle. After deprotection, this primary amine can be modified to introduce various functionalities, including but not limited to:

Biotin or fluorescent tags for chemical biology probes.

Chelating agents for the development of diagnostic or therapeutic agents.

Cross-linking moieties to stabilize peptide structures or create novel biomaterials.

Pharmacophores to enhance biological activity.

The Fmoc/tBu strategy is well-suited for incorporating such modified residues, as its mild deprotection conditions are compatible with many sensitive functional groups. americanpeptidesociety.orgnih.gov

Below is a table outlining potential strategies to enhance synthetic efficiency, drawing parallels from established methods for other Fmoc derivatives.

| Strategy | Objective | Potential Application to Fmoc-L-3-Aminomethylphe(Boc) | Key Benefit |

| One-Pot Synthesis | Reduce the number of isolation and purification steps. | Combining the final protection steps or key C-C bond formations into a single reaction vessel. | Increased overall yield, reduced solvent waste, and lower labor costs. pharm.or.jp |

| Catalyst Optimization | Improve reaction rates and selectivity. | Screening advanced catalysts for the key synthetic steps, such as asymmetric alkylation, to ensure high enantiopurity. researchgate.net | Higher purity of the final product, potentially eliminating the need for costly chiral purification. |

| Flow Chemistry | Enhance control over reaction parameters for scalability and safety. | Implementing automated fast-flow synthesis for continuous production, as demonstrated for difficult peptide sequences. mit.edu | Improved reproducibility, safety for exothermic reactions, and easier scale-up from lab to industrial production. |

| Optimized Protecting Group Strategy | Prevent side reactions during synthesis. | Investigating alternative or double-protection schemes if side reactions on the aminomethyl group or backbone occur. nih.gov | Higher purity and yield of the desired compound. nih.gov |

Novel Applications in Supramolecular Chemistry and Advanced Material Science

The self-assembly of small molecules into well-ordered nanostructures is a cornerstone of modern materials science. Fmoc-protected amino acids, particularly Fmoc-phenylalanine (Fmoc-Phe), are renowned for their ability to form hydrogels composed of one-dimensional fibril networks through a combination of π–π stacking (from the fluorenyl and phenyl groups) and hydrogen bonding. researchgate.net

Fmoc-L-3-Aminomethylphe(Boc) is an ideal candidate for creating novel "smart" biomaterials. The aminomethylphenylalanine core provides two key features: the inherent self-assembling property of Fmoc-Phe and a modifiable functional group on the phenyl ring. After deprotection of the Boc group, the resulting primary amine can be functionalized post-assembly, allowing for the decoration of the nanofibril surface with bioactive molecules, such as RGD peptide mimics for cell adhesion. researchgate.net This could lead to the development of:

Drug Delivery Vehicles: Self-assembled nanoparticles or hydrogels that can encapsulate therapeutic agents. medchemexpress.com The pH-dependent charge of the aminomethyl group could be exploited for controlled release in specific microenvironments, such as tumors.

Tissue Engineering Scaffolds: Hydrogels that mimic the extracellular matrix, with surface functionalities tailored to promote cell growth, differentiation, and tissue regeneration. researchgate.net

Biosensors: Materials where the self-assembly process or the properties of the final material are altered in the presence of a specific analyte, leading to a detectable signal.

The table below compares the features of Fmoc-Phe with the potential of Fmoc-L-3-Aminomethylphe(Boc) in materials science.

| Feature | Standard Fmoc-Phe | Fmoc-L-3-Aminomethylphe(Boc) | Potential Advantage |

| Self-Assembly Driver | π–π stacking and hydrogen bonding. researchgate.net | π–π stacking, hydrogen bonding, and potential for ionic interactions after deprotection. | Enhanced control over fibril morphology and hydrogel properties (e.g., stiffness, stability). |

| Functionality | Primarily structural. | Structural core with a modifiable aminomethyl group. | Allows for covalent attachment of bioactive molecules, creating multifunctional materials. chemimpex.com |

| Stimuli-Responsiveness | Generally responsive to pH and temperature changes that disrupt non-covalent interactions. | Can be designed to be responsive to pH (protonation of the amine) and specific enzymes or chemical reagents that react with the amine. | Enables the creation of "smart" materials that respond to specific biological cues. |

| Application Example | Basic hydrogels for cell culture. researchgate.net | Hydrogels displaying specific cell-binding motifs or releasing drugs in response to local pH changes. | Advanced, targeted applications in regenerative medicine and drug delivery. |

Advanced Computational Studies for Rational Design and Predictive Modeling of Compound Properties

As the complexity of synthetic peptides and peptide-based materials grows, so does the need for predictive tools to guide their design. Advanced computational methods are becoming indispensable for understanding and engineering the properties of molecules like Fmoc-L-3-Aminomethylphe(Boc) and the larger structures they form.

Rational Design of Derivatives: Molecular modeling can be used to predict how modifications to the aminomethyl group will affect the biological activity or material properties of a peptide or supramolecular assembly. For instance, before undertaking a complex synthesis, docking simulations could predict the binding affinity of a peptide containing a derivatized 3-aminomethylphenylalanine to a specific protein target. This approach of rational design has been successfully applied to the synthesis of complex peptide analogues, such as those of teixobactin. iris-biotech.de

Predictive Modeling of Self-Assembly: All-atom molecular dynamics (MD) simulations can provide detailed insights into the self-assembly process of Fmoc-amino acid derivatives. researchgate.net For Fmoc-L-3-Aminomethylphe(Boc), simulations could be used to:

Predict the most stable fibril structures.

Understand how the aminomethyl group (both Boc-protected and deprotected) influences π-π stacking and hydrogen bonding networks.

Model the diffusion of small molecules within a hydrogel network made from this derivative.

Simulate the interaction of the fibril surface with water, ions, and biomolecules.

These computational insights can accelerate the development of new materials by reducing the amount of trial-and-error laboratory work required.

The following table summarizes key computational methods and their potential applications for research involving Fmoc-L-3-Aminomethylphe(Boc).

| Computational Method | Research Question | Expected Outcome |

| Molecular Docking | How will a peptide containing this residue bind to a target protein? | Prediction of binding mode and affinity, guiding the design of potent peptide-based drugs. |

| Molecular Dynamics (MD) Simulation | How do molecules of this compound self-assemble into a nanofibril? | Detailed understanding of the non-covalent interactions driving assembly and the final structure of the material. researchgate.net |

| Quantum Mechanics (QM) | What is the charge distribution and reactivity of the modified phenyl ring? | Accurate electronic properties to parameterize force fields for MD simulations and predict reactivity for derivatization. |

| Quantitative Structure-Activity Relationship (QSAR) | Can we predict the biological activity of a series of derivatives? | A predictive model that correlates structural features with activity, accelerating the optimization of lead compounds. |

By integrating these advanced synthetic, material, and computational strategies, the scientific community can unlock the full potential of Fmoc-L-3-Aminomethylphe(Boc) as a versatile tool for creating next-generation therapeutics and advanced functional materials.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Fmoc-L-3-Aminomethylphe(Boc) using solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Coupling Reagents : Use HBTU/HOBt or DIC/Oxyma in DMF for efficient activation of the Fmoc group .

- Deprotection : Apply 20% piperidine in DMF for Fmoc removal, monitored via UV absorbance at 301 nm .

- Solubility : Dissolve in DCM/DMF (1:1) to prevent aggregation during chain elongation .

- Quality Control : Confirm synthesis via HPLC (C18 column, 0.1% TFA/ACN gradient) and ESI-MS for molecular weight verification .

Q. How can impurities in Fmoc-L-3-Aminomethylphe(Boc) be identified and removed during purification?

- Methodological Answer :

- HPLC Parameters : Use a C18 column with a gradient of 10–90% ACN in 0.1% TFA over 30 minutes. Common impurities (e.g., truncated sequences) elute earlier than the target compound .

- Recrystallization : Purify using ethyl acetate/hexane (1:3) to remove hydrophobic byproducts .

- LC-MS Analysis : Detect side products (e.g., Boc-deprotected derivatives) via fragmentation patterns (e.g., loss of tert-butyl group, m/z ~154) .

Q. What analytical techniques are critical for characterizing Fmoc-L-3-Aminomethylphe(Boc)?

- Methodological Answer :

- NMR : Confirm stereochemistry and Boc/Fmoc integrity via <sup>1</sup>H NMR (e.g., tert-butyl singlet at δ 1.4 ppm, Fmoc aromatic protons at δ 7.3–7.8 ppm) .

- FT-IR : Validate carbonyl groups (C=O stretch at ~1700 cm<sup>-1</sup> for Boc and Fmoc) .

- Elemental Analysis : Ensure ≥95% purity by matching calculated vs. observed C, H, N values .

Advanced Research Questions

Q. How do conflicting solubility data for Fmoc-L-3-Aminomethylphe(Boc) in DCM and DMF impact peptide chain elongation?

- Methodological Answer :

- Issue : Poor solubility in DMF may indicate aggregation.

- Resolution : Optimize solvent ratios (e.g., DCM:DMF 3:1) or add chaotropic agents (e.g., 0.1 M HOBt) to improve solvation .

- Preventive Design : Pre-swell resin in DCM before coupling to enhance accessibility .

Q. What orthogonal protection strategies prevent premature deprotection of the Boc group during Fmoc-based SPPS?

- Methodological Answer :

- Acid Sensitivity : Boc is stable under basic Fmoc deprotection (piperidine) but cleaved by TFA. Use TFA-compatible resins (e.g., Wang resin) for final cleavage .

- Validation : Perform Kaiser test after each deprotection step to confirm Fmoc removal without affecting Boc .

Q. How can side reactions (e.g., aspartimide formation) be mitigated when incorporating Fmoc-L-3-Aminomethylphe(Boc) into acidic peptide sequences?

- Methodological Answer :

- Prevention : Add 0.1 M HOBt to coupling mixtures to suppress racemization .

- Temperature Control : Conduct synthesis at 4°C to slow base-catalyzed side reactions .

- Post-Synthesis Analysis : Use MALDI-TOF to detect aspartimide-related mass shifts (+18 Da) and adjust coupling protocols .

Data Contradiction Analysis

Q. Why do reported melting points for Fmoc-L-3-Aminomethylphe(Boc) vary across studies (e.g., 120–135°C)?

- Methodological Answer :

- Crystallinity : Variations arise from polymorphic forms. Recrystallize from ethyl acetate/hexane to obtain consistent crystals .

- Impurity Influence : Residual DMF lowers observed melting points. Use TGA to distinguish decomposition from melting .

Stability and Storage

Q. What storage conditions maximize the shelf life of Fmoc-L-3-Aminomethylphe(Boc)?

- Methodological Answer :

- Temperature : Store at –20°C under argon to prevent hydrolysis of the Boc group .

- Desiccation : Use vacuum-sealed containers with silica gel to avoid moisture-induced degradation .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.